Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . The reaction is carried out under specific conditions to ensure regioselectivity and efficiency. The process may involve heating the reaction mixture and using solvents like ethanol for recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to various halogenated derivatives .
Scientific Research Applications
Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate can be compared with other triazolo-pyrimidine derivatives, such as:
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Known for its antimalarial activity.
5-Methyl triazolo pyrimidin-7-ol: Studied for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific structural features and the broad spectrum of biological activities it exhibits.
Properties
Molecular Formula |
C13H10N4O2 |
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Molecular Weight |
254.24 g/mol |
IUPAC Name |
methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C13H10N4O2/c1-19-12(18)11-7-10(9-5-3-2-4-6-9)16-13-14-8-15-17(11)13/h2-8H,1H3 |
InChI Key |
YIKRAXUYBGZJAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=NC=NN12)C3=CC=CC=C3 |
Origin of Product |
United States |
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